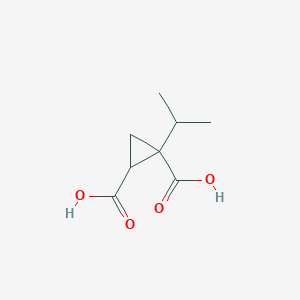
Umbellularic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umbellularic acid is a dibasic acid with the molecular formula C8H12O4. It is known for its stability and presence of a cyclopropane bridge, which is a unique structural feature among terpenes of the thujanes series
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of umbellularic acid involves the oxidation of umbellulone, a related compound. The process typically includes the use of reagents such as ethyl diazoacetate and ethyl a-isopropyl acrylate . The reaction conditions often involve heating and the use of solvents like chloroform.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, scaled up for larger production. This includes the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Umbellularic acid undergoes various chemical reactions, including:
Oxidation: Conversion to other carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or chloroform.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxy acids and esters .
Scientific Research Applications
Umbellularic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclopropane-containing molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed.
Industry: Utilized in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of umbellularic acid involves its interaction with various molecular targets. It is believed to exert its effects through the modulation of enzyme activities and interaction with cellular membranes. The exact pathways and molecular targets are still under investigation, but it is known to influence oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Umbellulone: A precursor to umbellularic acid with similar structural features.
Cyclopropane carboxylic acid: Shares the cyclopropane ring structure.
Isopropyl cyclopropane dicarboxylic acid: Another compound with a cyclopropane ring and carboxylic acid groups.
Uniqueness
This compound is unique due to its stability and the presence of a cyclopropane bridge, which is less common in other similar compounds
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-propan-2-ylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-4(2)8(7(11)12)3-5(8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
YCIYREMKVHKNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



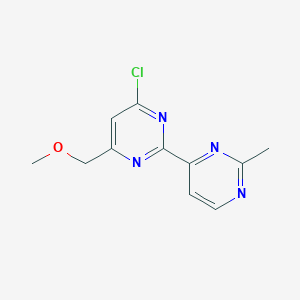
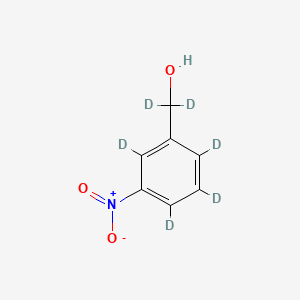
![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
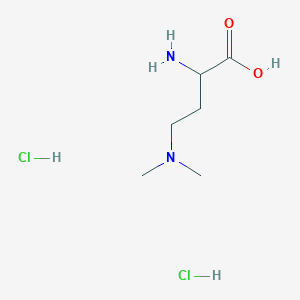
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)


![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
![[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B12313794.png)
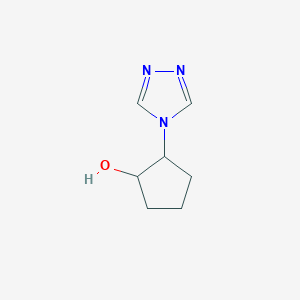
![5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)
![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)

